1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a cyano group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyano-phenylhydrazine. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The final step involves the hydrolysis of the ester group to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and carboxylic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies have shown that the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 4-Cyanophenylacetic acid
- 4-Cyanophenylboronic acid
- 4,4’-Bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl
Comparison: 1-(4-Cyanophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to 4-cyanophenylacetic acid, it has a more complex structure, leading to different applications and mechanisms of action. The presence of the pyrazole ring also differentiates it from 4-cyanophenylboronic acid, which is primarily used in boron chemistry .
Properties
IUPAC Name |
1-(4-cyanophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c12-7-8-1-3-9(4-2-8)14-6-5-10(13-14)11(15)16/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJBWYNEILEICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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